N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide

Description

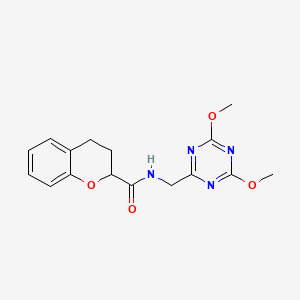

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide is a synthetic compound featuring a 1,3,5-triazine heterocycle substituted with two methoxy groups at positions 4 and 4. The triazine core is linked via a methylene bridge to a chroman-2-carboxamide moiety, which consists of a benzopyran (chroman) ring system conjugated with a carboxamide group.

Properties

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4/c1-22-15-18-13(19-16(20-15)23-2)9-17-14(21)12-8-7-10-5-3-4-6-11(10)24-12/h3-6,12H,7-9H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCIASNPHKRSQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2CCC3=CC=CC=C3O2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide is carboxylic acids . This compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis.

Mode of Action

The compound interacts with its targets through a process known as amide coupling , which is one of the most common reactions in organic chemistry. The mechanism of action involves the formation of an active ester, followed by a nucleophilic attack.

First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile.

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of amides , esters , and anhydrides . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule.

Result of Action

The result of the compound’s action is the formation of amides , esters , or anhydrides from carboxylic acids. These products have various applications in organic chemistry and biochemistry.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other reactants. For instance, the by-product of the reaction with this compound is highly water-soluble and can be easily removed from the main reaction product. This suggests that the compound’s action, efficacy, and stability may be affected by the solvent used in the reaction.

Biological Activity

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C16H18N4O4

- Molecular Weight : 330.344 g/mol

- IUPAC Name : N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide

This compound primarily interacts with carboxylic acids through amide coupling , a common reaction in organic chemistry. This mechanism involves the formation of active esters from carboxylic acids, which can then react with nucleophiles such as amines or alcohols to form amides or esters . The biochemical pathways affected include those involved in the synthesis of amides and esters.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance:

- Compounds containing triazine moieties have shown cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications to the triazine ring can enhance activity against specific cancers .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 24a | HCT-15 | 1.61 ± 1.92 |

| 24b | A431 | 1.98 ± 1.22 |

Antiviral Activity

Emerging studies suggest potential antiviral properties for compounds with similar structures. The presence of heterocycles in these compounds often correlates with enhanced biological activity against viral targets .

Study 1: Antitumor Efficacy

A study investigated the antitumor efficacy of N-substituted triazines in various cancer models. The results showed that compounds with a similar structure to this compound had IC50 values significantly lower than standard chemotherapeutics like doxorubicin in specific cell lines .

Study 2: Mechanistic Insights

Another research effort focused on the mechanism of action of triazine derivatives. Molecular dynamics simulations revealed that these compounds interact with proteins primarily through hydrophobic contacts and limited hydrogen bonding. This interaction profile is crucial for their activity against tumor cells and could be a target for further drug design .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other triazine-containing molecules, such as (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)−4-methyl-morpholinium chloride (DMT-MM) . Key comparisons are outlined below:

Key Observations:

- Triazine Core : All three compounds retain the 4,6-dimethoxy-1,3,5-triazine moiety, which is critical for electronic interactions (e.g., hydrogen bonding or π-stacking) in biological or synthetic contexts.

- TRI’s para-methoxyaniline group may contribute to antifungal activity via interactions with fungal enzymes or membranes . DMT-MM’s morpholinium chloride substituent facilitates its role as a carboxyl-activating reagent in organic synthesis .

Physicochemical Properties

- Solubility : The carboxamide group may enhance aqueous solubility relative to TRI’s aniline moiety, balancing hydrophilicity and hydrophobicity.

Q & A

Q. How to design a robust assay for evaluating the compound’s enzyme inhibition potential?

- Methodological Answer :

- Kinetic Assays : Use fluorescence-based substrates (e.g., fluorogenic peptide libraries) to measure IC values.

- Control Groups : Include positive controls (known inhibitors) and negative controls (DMSO-only).

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to establish potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.